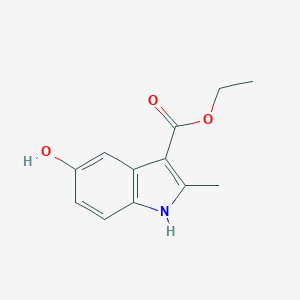

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405600. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-12(15)11-7(2)13-10-5-4-8(14)6-9(10)11/h4-6,13-14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNHKSUAAMJXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226883 | |

| Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7598-91-6 | |

| Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7598-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007598916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7598-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-INDOLE-3-CARBOXYLIC ACID, 5-HYDROXY-2-METHYL-, ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV7P3AB9BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and pharmaceutical research. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering meticulously compiled data and procedural insights.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in synthesis and drug formulation. The following table summarizes its key quantitative and qualitative physical data.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₃ | [1][2] |

| Molecular Weight | 219.24 g/mol | [1][2] |

| CAS Number | 7598-91-6 | [1][2] |

| Appearance | Off-white to light brown powder | [1] |

| Melting Point | 205-209 °C | [1] |

| Boiling Point | ~360.05 °C (rough estimate) | [2] |

| Density | ~1.282 g/cm³ (estimate) | [2] |

| Solubility | DMSO: 100 mg/mL (456.12 mM) | [3][4] |

| Purity | ≥ 98% (TLC) | [1] |

Synthesis Workflow: The Nenitzescu Indole Synthesis

This compound is prominently synthesized via the Nenitzescu indole synthesis. This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. The following diagram illustrates a generalized workflow for this synthetic route.

Caption: Generalized workflow for the Nenitzescu synthesis.

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the reviewed literature, standard methodologies for organic compounds are applicable.

Melting Point Determination

The melting point is typically determined using a capillary melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

Boiling Point Determination

For non-volatile solids, the boiling point is often estimated using computational models due to the high temperatures required, which can lead to decomposition. The reported value is a rough estimate and should be considered as such.

Solubility Determination

The solubility of the compound in various solvents is determined by adding increasing amounts of the solid to a fixed volume of the solvent at a constant temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solid in the saturated solution is then determined gravimetrically or spectroscopically. For this compound, a high solubility in Dimethyl Sulfoxide (DMSO) has been quantitatively reported.[3][4]

Purity Assessment by Thin-Layer Chromatography (TLC)

The purity of the compound is commonly assessed by Thin-Layer Chromatography (TLC). A solution of the compound is spotted onto a TLC plate, which is then developed in an appropriate solvent system. The presence of a single spot after visualization (e.g., under UV light) is indicative of high purity.[1]

References

In-Depth Technical Guide: Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

CAS Number: 7598-91-6

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical and physical properties, provides a thorough analysis of its spectral data, and outlines a detailed experimental protocol for its synthesis via the Nenitzescu reaction. Furthermore, this guide explores its primary application as a precursor in the development of potent 5-lipoxygenase (5-LO) inhibitors, including a representative synthetic protocol and biological activity data. The guide also touches upon the broader context of indole derivatives and their engagement with cellular signaling pathways, providing valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is an off-white to light tan crystalline powder. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| CAS Number | 7598-91-6 |

| Melting Point | 205-208 °C |

| Boiling Point | 360.05 °C (estimated) |

| Density | 1.282 g/cm³ |

| Appearance | Off-white to light tan crystalline powder |

| Solubility | Soluble in polar organic solvents |

Spectral Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. The key spectral data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 11.5 (s, 1H, NH): Broad singlet corresponding to the indole ring nitrogen proton.

-

δ 8.85 (s, 1H, OH): Singlet attributed to the hydroxyl proton at the C5 position.

-

δ 7.36 (d, J=2.4 Hz, 1H, Ar-H): Doublet for the aromatic proton at the C4 position.

-

δ 7.16 (d, J=8.6 Hz, 1H, Ar-H): Doublet for the aromatic proton at the C7 position.

-

δ 6.64 (dd, J=8.6, 2.4 Hz, 1H, Ar-H): Doublet of doublets for the aromatic proton at the C6 position.

-

δ 4.26 (q, J=7.1 Hz, 2H, OCH₂CH₃): Quartet for the methylene protons of the ethyl ester group.

-

δ 2.62 (s, 3H, CH₃): Singlet for the methyl group protons at the C2 position.

-

δ 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃): Triplet for the methyl protons of the ethyl ester group.

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 165.2 (C=O): Carbonyl carbon of the ethyl ester.

-

δ 150.8 (C-5): Aromatic carbon attached to the hydroxyl group.

-

δ 138.1 (C-2): Carbon at the 2-position of the indole ring.

-

δ 131.2 (C-7a): Aromatic carbon at the ring junction.

-

δ 125.9 (C-3a): Aromatic carbon at the ring junction.

-

δ 111.9 (C-7): Aromatic carbon.

-

δ 110.8 (C-4): Aromatic carbon.

-

δ 104.7 (C-6): Aromatic carbon.

-

δ 102.3 (C-3): Carbon at the 3-position of the indole ring.

-

δ 59.1 (OCH₂CH₃): Methylene carbon of the ethyl ester.

-

δ 14.8 (OCH₂CH₃): Methyl carbon of the ethyl ester.

-

δ 13.5 (CH₃): Methyl carbon at the C2 position.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3300 | N-H and O-H stretching |

| 1680-1660 | C=O stretching (ester) |

| 1620-1580 | C=C stretching (aromatic) |

| 1250-1200 | C-O stretching (ester) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 219 | [M]⁺ (Molecular ion) |

| 174 | [M - C₂H₅O]⁺ |

| 146 | [M - C₂H₅O - CO]⁺ |

Experimental Protocols

Synthesis of this compound via Nenitzescu Reaction

The Nenitzescu indole synthesis is the most common and effective method for preparing 5-hydroxyindole derivatives.[1]

Reaction Scheme:

References

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate molecular weight and formula

An In-depth Technical Guide to Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of novel therapeutic agents. Within this important class of heterocyclic compounds, this compound stands out as a particularly valuable and versatile intermediate.[1] Its trifunctional nature—possessing a reactive indole N-H, a nucleophilic hydroxyl group, and an ester moiety suitable for modification—provides medicinal chemists with multiple handles for structural elaboration.

This technical guide offers a comprehensive overview of this compound, moving beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, and critical role as a starting material in drug discovery programs. The information presented herein is intended to empower researchers to leverage the full potential of this key building block.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is typically an off-white to light brown powder with a defined melting point, indicating its solid-state stability under standard conditions.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃NO₃ | [1][3][4] |

| Molecular Weight | 219.24 g/mol | [1][3][4] |

| IUPAC Name | This compound | [5] |

| CAS Number | 7598-91-6 | [1][4] |

| Melting Point | 205-209 °C | [1][2][4][6] |

| Appearance | Off-white to light brown powder | [1][2] |

| Purity | ≥ 97-98% | [1][4] |

| Storage Conditions | 0-8 °C | [1][2] |

Synthesis Protocol and Mechanistic Rationale

The construction of the indole core of this molecule is efficiently achieved via the Nenitzescu indole synthesis, a classic and reliable method for producing 5-hydroxyindoles.[7] This reaction involves the condensation of a benzoquinone with an ethyl aminocrotonate.

Experimental Protocol: Nenitzescu Synthesis

This protocol is a representative procedure for the synthesis of this compound.

Step 1: Formation of Ethyl 3-aminobut-2-enoate (Enamine)

-

In a round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate (1.0 eq) and a suitable solvent such as dichloromethane or ethanol.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add aqueous ammonia (~25%, 1.5 eq) dropwise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the complete consumption of ethyl acetoacetate.

-

Extract the product into an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enamine, which is often used directly in the next step.

Step 2: Condensation with 1,4-Benzoquinone

-

Dissolve 1,4-benzoquinone (1.0 eq) in a suitable solvent like acetone or acetic acid in a separate flask.

-

Add the crude ethyl 3-aminobut-2-enoate (1.1 eq) solution dropwise to the benzoquinone solution at room temperature with vigorous stirring.

-

The reaction is typically exothermic, and the color of the mixture will darken. Stirring is continued for 12-24 hours.

-

The product often precipitates out of the solution upon completion. The solid can be collected by filtration.

-

Wash the collected solid with a cold solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.

-

Further purification can be achieved by recrystallization from a solvent system like ethanol/water to yield this compound as a pure solid.

Causality and Self-Validation

-

Why Nenitzescu? This method is highly effective for this specific target because it directly installs the C5-hydroxyl group without the need for subsequent oxidation or reduction steps, which would add complexity and reduce the overall yield. The starting materials, benzoquinone and ethyl aminocrotonate, are readily available and cost-effective, making this route scalable for manufacturing.[7]

-

Protocol Validation: The integrity of the synthesis is validated at each stage. The formation of the enamine can be confirmed by ¹H NMR spectroscopy (disappearance of the acetoacetate methylene protons and appearance of a vinyl proton signal). The final product's identity and purity are confirmed by its melting point[1][4] and comprehensive spectroscopic analysis (NMR, MS), ensuring the material is suitable for subsequent high-stakes drug development applications.

Synthesis Workflow Diagram

Caption: Workflow for the Nenitzescu synthesis of the title compound.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of a synthetic intermediate is paramount. The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a methyl group singlet, aromatic protons, a broad singlet for the N-H proton, and a singlet for the O-H proton. Chemical shifts will vary with the solvent used.[8] |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons, carbons of the indole ring, and aliphatic carbons of the ethyl and methyl groups. |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight of 219.24. |

| Infrared (IR) | Characteristic absorption bands for N-H and O-H stretching (broad, ~3300-3400 cm⁻¹), C=O stretching of the ester (~1670 cm⁻¹), and C-O stretching. |

Core Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for generating diverse libraries of bioactive molecules. Its structure has been exploited to develop inhibitors for a range of important biological targets.

-

5-Lipoxygenase (5-LO) Inhibitors: The compound serves as a crucial starting material for synthesizing 2-phenylthiomethyl-indole derivatives.[3] These derivatives have shown potent inhibition of 5-lipoxygenase, an enzyme critical in the biosynthesis of pro-inflammatory leukotrienes, making them attractive targets for treating inflammatory diseases like asthma.[9]

-

Tubulin Polymerization Inhibitors: The indole nucleus is a known pharmacophore for agents that interact with tubulin. This compound has been used as a reactant to prepare novel tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy.[4][6]

-

GPCR Ligands: The scaffold has been elaborated to create ligands for G-protein coupled receptors. Notably, it is a reactant in the synthesis of histamine H3 receptor inverse agonists for potential obesity treatment and antagonists for the M4 muscarinic receptor, which is a target for neurological disorders.[4][6]

-

Antitumor Agents: It is a precursor for indolequinone-based antitumor agents, which can exhibit hypoxia-selective cytotoxicity—a highly desirable property for targeting solid tumors.[6]

Application Pathway Diagram

Caption: Key drug discovery pathways originating from the title compound.

Handling, Storage, and Safety

As a fine chemical intended for research and development, proper handling is essential to maintain its integrity and ensure user safety.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 0-8 °C to prevent degradation.[1][2]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4] If handling significant quantities that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.[4]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its straightforward and scalable synthesis, combined with its inherent structural functionality, provides a robust platform for accessing a wide range of biologically active molecules. From anti-inflammatory agents to novel cancer therapeutics, the derivatives of this core structure continue to populate the drug discovery pipeline, underscoring its enduring importance to the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ethyl 5-hydroxy-2-methylindole-3-carboxylate 97 7598-91-6 [sigmaaldrich.com]

- 5. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE | 7598-91-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is a key heterocyclic intermediate with significant applications in medicinal chemistry, particularly in the synthesis of bioactive molecules such as 5-lipoxygenase (5-LO) inhibitors.[1][2] A thorough understanding of its physicochemical properties, namely solubility and stability, is paramount for its effective utilization in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this guide also furnishes detailed experimental protocols for determining these critical parameters, drawing from established methodologies for similar indole derivatives. Furthermore, this document outlines a typical synthetic workflow involving this compound and presents key data in a structured format to aid researchers.

Physicochemical Properties

This compound is an off-white to light brown powder.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 7598-91-6 | [3] |

| Molecular Formula | C₁₂H₁₃NO₃ | [3] |

| Molecular Weight | 219.24 g/mol | [3] |

| Melting Point | 205-209 °C | [3] |

| Appearance | Off-white to light brown powder | [3] |

| Purity | ≥ 98% (TLC) | [3] |

Solubility Profile

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of the compound.

| Solvent | Solubility | Method | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (456.12 mM) | Ultrasonic assistance may be needed. | [2] |

It is important to note that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended.[2]

Predicted Qualitative Solubility

Based on the structure of the molecule, a qualitative prediction of its solubility in common solvents can be made. The presence of a polar hydroxyl group and a hydrogen-bonding indole N-H suggests some solubility in polar protic solvents, while the ethyl ester and the indole ring itself contribute to solubility in organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Ethanol) | Low to Moderate | The hydroxyl and N-H groups can interact with protic solvents, but the overall molecule has significant non-polar character. |

| Polar Aprotic (e.g., DMSO, DMF) | High | Good solvation of both polar and non-polar moieties. |

| Non-Polar (e.g., Hexane, Toluene) | Low | The polar functional groups limit solubility in non-polar solvents. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure suitable for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile)

-

Vials with screw caps

-

Thermostatically controlled shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)[4]

Procedure:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant and filter it through a syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.[4]

-

Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

The chemical stability of a compound is crucial for its storage, handling, and the shelf-life of formulations. While specific degradation kinetics for this compound are not widely published, general stability information and standard protocols for its assessment are available.

Storage and Handling Recommendations

Based on supplier recommendations, the following storage conditions are advised to maintain the integrity of the compound:

| Form | Storage Temperature | Duration | Source |

| Solid Powder | -20°C | 3 years | [2] |

| 4°C | 2 years | [2] | |

| In Solvent | -80°C | 6 months | [2] |

| -20°C | 1 month | [2] |

It is recommended to store the compound protected from light and moisture. Solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[5] The following protocol outlines a typical forced degradation study applicable to this compound.

Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or heat for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 80°C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-PDA method. The method should be capable of separating the parent compound from all degradation products.

Caption: Workflow for a forced degradation study.

Application in Synthesis: 5-Lipoxygenase (5-LO) Inhibitors

This compound serves as a crucial starting material for the synthesis of various biologically active molecules, including potent inhibitors of 5-lipoxygenase (5-LO).[1] 5-LO is an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes, making it a target for anti-inflammatory drugs.[1]

A common synthetic route involves the modification of the indole core of this compound. For instance, the synthesis of 2-phenylthiomethyl-indole derivatives, which are effective 5-LO inhibitors, can be achieved from this precursor.[1][2]

The following diagram illustrates a generalized experimental workflow for the synthesis of a 5-LO inhibitor using this compound as a starting material.

Caption: Synthetic workflow for a 5-LO inhibitor.

Conclusion

This compound is a valuable building block in medicinal chemistry. While its solubility is high in DMSO, further quantitative data in other pharmaceutically relevant solvents is needed and can be determined using the provided shake-flask protocol. Its stability profile can be thoroughly characterized using forced degradation studies, which will aid in the development of stable formulations. The synthetic utility of this compound, particularly in the development of 5-LO inhibitors, highlights its importance in drug discovery. This guide provides a foundational understanding and practical protocols for researchers working with this important indole derivative.

References

- 1. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Ethyl 5-hydroxy-2-methylindole-3-carboxylate | SIELC Technologies [sielc.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

A Technical Guide to Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Synthesis, Chemical Data, and Derivatives

This technical guide provides an in-depth overview of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, a key intermediate in the development of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the compound's chemical identifiers, a comprehensive synthesis protocol, and its application in the creation of potent enzyme inhibitors, supported by quantitative data and experimental methodologies.

Compound Identification

This section provides the fundamental chemical identifiers for this compound.

| Identifier | Value |

| SMILES | CCOC(=O)C1=C(NC2=C1C=C(C=C2)O)C |

| InChIKey | BSNHKSUAAMJXBB-UHFFFAOYSA-N |

Synthesis of this compound

The primary method for synthesizing this compound is the Nenitzescu indole synthesis. This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester.[1][2][3]

Experimental Protocol: Nenitzescu Indole Synthesis

This protocol is adapted from established Nenitzescu reaction procedures.[1][3][4]

Materials:

-

p-Benzoquinone

-

Ethyl β-aminocrotonate

-

Acetone (reagent grade)

Procedure:

-

A solution of p-benzoquinone in boiling acetone is prepared.

-

Ethyl β-aminocrotonate is added to the solution.

-

The reaction mixture is refluxed. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by crystallization, to yield this compound.[1][3]

Note: The reaction can be performed on a large scale. One report mentions a 1.1-kg scale synthesis which resulted in a 26% crystallized yield.[3]

Application in the Synthesis of 5-Lipoxygenase (5-LO) Inhibitors

This compound is a crucial scaffold for the synthesis of 2-phenylthiomethyl-indole derivatives, which have been identified as potent inhibitors of human 5-lipoxygenase (5-LO). 5-LO is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes and is a significant target for the treatment of inflammatory and allergic diseases.

Quantitative Data: Inhibition of 5-Lipoxygenase

The following table summarizes the inhibitory activity (IC50) of a potent derivative synthesized from the core compound.

| Compound | 5-LO Activity (Cell-free assay, IC50 in µM) | 5-LO Product Synthesis (Polymorphonuclear leukocytes, IC50 in µM) |

| Ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate | 0.7 | 0.23 |

Experimental Protocol: Synthesis of 2-Phenylthiomethyl-indole Derivatives

This protocol describes the synthesis of 2-phenylthiomethyl-indole derivatives from the parent compound.

Materials:

-

This compound

-

Appropriately substituted thiophenol

-

Formaldehyde

-

Solvent (e.g., ethanol)

Procedure:

-

This compound is dissolved in a suitable solvent.

-

An equimolar amount of the selected thiophenol and formaldehyde are added to the solution.

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored.

-

Upon completion, the product is isolated and purified using standard techniques such as crystallization or chromatography.

Experimental Protocol: 5-Lipoxygenase Activity Assay

The inhibitory activity of the synthesized compounds on 5-LO is determined using the following assays.

Cell-Free Assay:

-

Recombinant human 5-LO is used.

-

The enzyme is pre-incubated with the test compound or vehicle control.

-

The reaction is initiated by the addition of arachidonic acid.

-

The formation of 5-LO products is measured to determine the inhibitory activity.

Cell-Based Assay:

-

Polymorphonuclear leukocytes are isolated.

-

The cells are pre-incubated with the test compound.

-

The cells are stimulated to induce 5-LO product synthesis.

-

The amount of 5-LO products is quantified to assess the inhibitory effect of the compound.

The 5-Lipoxygenase Signaling Pathway

The 5-lipoxygenase pathway is a critical inflammatory cascade. The following diagram illustrates the key steps in this pathway, which is the target of the derivatives of this compound.

References

The Pivotal Role of the 5-Hydroxyindole Moiety in Bioactive Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-hydroxyindole scaffold, a privileged structural motif, is a cornerstone in the architecture of a multitude of biologically active molecules. Its presence in the endogenous neurotransmitter serotonin underscores its fundamental importance in neurobiology and pharmacology. This technical guide provides a comprehensive exploration of the 5-hydroxyindole moiety, detailing its contribution to the bioactivity of various compounds, the signaling pathways they modulate, and the experimental methodologies used for their evaluation. This document is intended to be a valuable resource for professionals engaged in drug discovery and development, offering insights into the therapeutic potential of this versatile chemical entity.

The 5-Hydroxyindole Scaffold: A Gateway to Diverse Bioactivity

The 5-hydroxyindole nucleus, characterized by an indole ring substituted with a hydroxyl group at the fifth position, imparts unique physicochemical properties to molecules, enabling them to interact with a wide array of biological targets. This has led to the discovery and development of numerous derivatives with significant therapeutic potential across various domains, including oncology, inflammation, and neuroscience.

Anticancer Activity

A growing body of evidence highlights the potential of 5-hydroxyindole derivatives as promising anticancer agents. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines through diverse mechanisms of action.

Table 1: Anticancer Activity of Selected 5-Hydroxyindole Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5d | 5-Hydroxyindole-3-carboxylic acid ester | MCF-7 (Breast) | 4.7 | [1] |

| 5a | 5-Hydroxyindole-3-carboxylic acid ester | MCF-7 (Breast) | < 10 | [2] |

| 5l | 5-Hydroxyindole-3-carboxylic acid ester | MCF-7 (Breast) | < 10 | [2] |

| 25 | 3-Amino-1H-7-azaindole derivative | HeLa (Cervical) | Not Specified | [2] |

| 10 | Isocombretastatin A-4 analogue | Various | 2 - 11 | [3] |

| 11 | Isocombretastatin A-4 analogue | Various | 2 - 11 | [3] |

| 30a | Topoisomerase IIα inhibitor | SMMC-7721 (Hepatocarcinoma) | 0.89 ± 0.11 | [3] |

| 30b | Topoisomerase IIα inhibitor | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | [3] |

| 30b | Topoisomerase IIα inhibitor | HepG2 (Hepatocarcinoma) | 0.91 ± 0.13 | [3] |

| 33a | Topoisomerase inhibitor | Various | 15.43 | [3] |

| 33b | Topoisomerase inhibitor | Various | 20.53 | [3] |

| Hyrtinadine B | 5-hydroxyindole alkaloid | K562 (Leukemia) | 215.4 | [4] |

| Scalaridine A | 5-hydroxyindole alkaloid | K562 (Leukemia) | 39.5 | [4] |

| Spirotryprostatin G | Indole-diketopiperazine | HL-60 (Leukemia) | 6.0 | [4] |

| Cyclotryprostatin F | Indole-diketopiperazine | MCF-7 (Breast) | 7.6 | [4] |

| Cyclotryprostatin G | Indole-diketopiperazine | MCF-7 (Breast) | 10.8 | [4] |

Anti-inflammatory Activity

The 5-hydroxyindole moiety is also a key feature in compounds exhibiting potent anti-inflammatory properties. A notable mechanism of action is the inhibition of 5-lipoxygenase (5-LOX), a crucial enzyme in the biosynthesis of pro-inflammatory leukotrienes.

Table 2: Anti-inflammatory Activity of Selected 5-Hydroxyindole Derivatives

| Compound ID | Derivative Class | Target/Assay | IC50 (µM) | Reference |

| 3n | 2-Amino-5-hydroxyindole-3-carboxylate | 5-LOX inhibition in Polymorphonuclear Leukocytes | ~0.3 | [2] |

| 14 | Ursolic acid derivative | COX-1 Inhibition | 15-26 | [5] |

| 15 | Ursolic acid derivative | COX-1 Inhibition | 15-26 | [5] |

| 14 | Ursolic acid derivative | COX-2 Inhibition | 5.0 - 17.6 | [5] |

| 16 | Ursolic acid derivative | COX-2 Inhibition | 5.0 - 17.6 | [5] |

| All conjugates | Ursolic acid derivatives | 5-LOX Inhibition | 0.6 - 8.5 | [5] |

| UA-1 | Ursolic acid derivative | NO Inhibition in RAW 264.7 cells | 2.2 ± 0.4 | [6] |

| 4dc | Indole derivative | STING Inhibition in RAW-Lucia™ ISG cells | 0.14 | [7] |

| 4dc | Indole derivative | STING Inhibition in THP1-Dual™ cells | 0.39 | [7] |

| 88 | Curcumin analogue | NO Inhibition in RAW 264.7 macrophages | 4.9 ± 0.3 | [8] |

| 97 | Curcumin analogue | NO Inhibition in RAW 264.7 macrophages | 9.6 ± 0.5 | [8] |

| 5 | Isonicotinate of meta-aminophenol | ROS Inhibition in human blood cells | 1.42 ± 0.1 (µg/mL) | [9] |

Neuroprotective and Neuromodulatory Activity

The quintessential role of the 5-hydroxyindole moiety is exemplified by serotonin (5-hydroxytryptamine), a critical neurotransmitter regulating mood, cognition, and various physiological processes. Derivatives of 5-hydroxyindole exhibit a range of neuroprotective and neuromodulatory effects, often through their interaction with serotonin receptors.

Table 3: Neuroprotective and Receptor Binding Activity of Selected 5-Hydroxyindole Derivatives

| Compound/Derivative | Activity | Target/Assay | EC50/IC50/Ki (nM) | Reference |

| 3-hydroxyindole | Neuroprotection against ferroptosis (RSL3-induced) | N27 cells | 1500 | [10] |

| 6-hydroxyindole | Neuroprotection against ferroptosis (RSL3-induced) | N27 cells | 9100 | [10] |

| 7-hydroxyindole | Neuroprotection against ferroptosis (RSL3-induced) | N27 cells | 6300 | [10] |

| 3-hydroxyindole | Neuroprotection against ferroptosis (FINO2-induced) | N27 cells | 2200 | [10] |

| 6-hydroxyindole | Neuroprotection against ferroptosis (FINO2-induced) | N27 cells | 8100 | [10] |

| 7-hydroxyindole | Neuroprotection against ferroptosis (FINO2-induced) | N27 cells | 7900 | [10] |

| ZCM-I-2 analogue 8 | Neuroprotection | MC65 cells | - | [11] |

| ZCM-I-2 analogue 9 | Neuroprotection | MC65 cells | - | [11] |

| ZCM-I-2 analogue 12 | Neuroprotection | MC65 cells | - | [11] |

| ZCM-I-2 analogue 20 | Neuroprotection | MC65 cells | - | [11] |

| Serotonin Receptor Binding | ||||

| DF-300 | 5-HT1A Receptor Binding | [³H]WAY100635 competition | 7.7 | [12] |

| DF-400 | 5-HT1A Receptor Binding | [³H]WAY100635 competition | 5.8 | [12] |

| DF-100 | 5-HT1A Receptor Binding | [³H]WAY100635 competition | 22 | [12] |

| R-125I-DOI | 5-HT2 Receptor Binding | Saturation binding | 1.26 | [13] |

| Roxindole | 5-HT1A Receptor Binding | Radioligand competition | pKi = 9.42 | [14] |

Key Signaling Pathways Modulated by 5-Hydroxyindole Derivatives

5-Hydroxyindole-containing bioactive molecules exert their effects by modulating critical intracellular signaling pathways that regulate cell fate and function. Understanding these pathways is paramount for rational drug design and development.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers. Several 5-hydroxyindole derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by 5-hydroxyindole derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cell proliferation, differentiation, and stress responses. It is also a target for anticancer therapies.

Caption: Overview of the MAPK signaling cascade and potential inhibition by 5-hydroxyindole derivatives.

Experimental Protocols for Bioactivity Assessment

The evaluation of the biological activity of 5-hydroxyindole derivatives relies on a variety of well-established in vitro assays. Detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 5-hydroxyindole derivative and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme, which is involved in the production of inflammatory leukotrienes.

Protocol:

-

Enzyme and Substrate Preparation: Prepare a solution of purified human recombinant 5-LOX enzyme and a solution of the substrate, arachidonic acid.

-

Inhibitor Incubation: In a 96-well plate, add the 5-LOX enzyme solution to wells containing various concentrations of the 5-hydroxyindole derivative or a known inhibitor (e.g., Zileuton) and incubate for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Product Detection: Measure the formation of the 5-LOX product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), by monitoring the increase in absorbance at 234 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value of the inhibitor.

Western Blot Analysis for Akt Phosphorylation

This technique is used to detect and quantify the phosphorylation status of Akt, a key protein in the PI3K/Akt/mTOR signaling pathway.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the 5-hydroxyindole derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Experimental and Drug Discovery Workflow

The discovery and development of novel bioactive molecules from a structural scaffold like 5-hydroxyindole follows a systematic workflow, from initial screening to lead optimization.

Caption: A generalized workflow for the discovery and development of bioactive 5-hydroxyindole derivatives.

Conclusion

The 5-hydroxyindole moiety represents a remarkably versatile and privileged scaffold in medicinal chemistry. Its inherent ability to interact with a diverse range of biological targets has led to the development of compounds with significant therapeutic potential in oncology, inflammation, and neuroscience. This technical guide has provided an in-depth overview of the role of this important chemical entity, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex signaling pathways involved. Continued exploration of the chemical space around the 5-hydroxyindole nucleus, coupled with a deeper understanding of its molecular interactions, holds great promise for the discovery of novel and effective therapeutic agents.

References

- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Indole Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted roles of indole derivatives in biological systems. From their fundamental role as signaling molecules to their therapeutic applications, this document delves into the core aspects of indole biochemistry, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Introduction to Indole and its Derivatives

Indole is an aromatic heterocyclic organic compound consisting of a benzene ring fused to a pyrrole ring.[1] This core structure is the foundation for a vast array of biologically active molecules, both naturally occurring and synthetic.[1][2] In biological systems, indole and its derivatives are pivotal, participating in processes ranging from neurotransmission to immune regulation and microbial communication.[3][4] The versatility of the indole scaffold has made it a subject of intense research in medicinal chemistry, leading to the development of numerous therapeutic agents.[2][3]

Key Indole Derivatives and Their Biological Functions

The biological activities of indole derivatives are diverse and significant. They are involved in critical physiological processes and have been implicated in the pathology of numerous diseases.

Tryptophan , an essential amino acid, is the primary precursor for the biosynthesis of a wide range of indole-containing secondary metabolites.[4] In animals, serotonin (5-hydroxytryptamine), a key neurotransmitter, regulates mood, appetite, and sleep.[3] The dysregulation of serotonergic pathways is linked to various neurological and psychiatric disorders.

The gut microbiota plays a crucial role in metabolizing tryptophan into various indole derivatives, which act as important signaling molecules between the host and its microbial inhabitants.[5] These include:

-

Indole-3-acetic acid (IAA): A phytohormone that also modulates host immune responses.

-

Indole-3-propionic acid (IPA): A potent neuroprotective antioxidant.[5]

-

Indole-3-aldehyde (I3A): An activator of the Aryl Hydrocarbon Receptor (AhR), influencing immune cell function.[5]

-

Indoxyl sulfate: A uremic toxin that can accumulate in chronic kidney disease.[6]

Beyond their roles in host-microbe interactions, indole derivatives have shown significant therapeutic potential in several areas:

-

Anticancer Activity: Many indole derivatives, such as vinca alkaloids (vinblastine and vincristine), are potent anticancer agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][7]

-

Anti-inflammatory Effects: Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), possesses an indole structure and functions by inhibiting cyclooxygenase (COX) enzymes.[3]

-

Antimicrobial Properties: Certain indole derivatives exhibit antimicrobial activity by interfering with bacterial signaling pathways like quorum sensing.[8]

Quantitative Data on Indole Derivatives

The concentration of indole and its derivatives can vary significantly across different biological matrices and physiological states. The following tables summarize key quantitative data from various studies.

Table 1: Concentration of Indole Derivatives in Biological Samples

| Indole Derivative | Biological Matrix | Concentration Range | Reference |

| Indole | Human Feces | 0.30 - 6.64 mM | [8] |

| Indole | Mouse Serum | 0.8 - 38.7 ng/mL | [9] |

| Indole | Mouse Lung | 4.3 - 69.4 ng/g | [9] |

| Indole | Mouse Cecum | 1043.8 - 12124.4 ng/g | [9] |

| Indole | E. coli Culture Supernatant | 3.3 ± 0.22 mM | [8] |

| Indolepropionic Acid (IPA) | Human Plasma | 0.05 - 0.5 µM | [10] |

| Indoleacetic Acid (IAA) | Human Plasma | 0.1 - 1 µM | [10] |

| Indoxyl Sulfate | Human Plasma | 1 - 10 µM | [10] |

Table 2: IC50 Values of Selected Anticancer Indole Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| Methoxy-substituted indole curcumin derivative | HeLa | 4 | [7] |

| Methoxy-substituted indole curcumin derivative | Hep-2 | 12 | [7] |

| Methoxy-substituted indole curcumin derivative | A549 | 15 | [7] |

| Pyrazolinyl-indole derivative (Compound 17) | Leukemia | <10 (78.76% growth inhibition at 10 µM) | [7] |

| Azine derivative with indole moiety (Compound 21) | HCT-116 (Colon) | 4.27 | [7] |

| Azine derivative with indole moiety (Compound 22) | HepG2 (Liver) | 4.09 | [7] |

| Azine derivative with indole moiety (Compound 23) | MCF-7 (Breast) | 6.19 | [7] |

| Dual Bcl-2/Mcl-1 inhibitor (Compound 29) | - | 7.63 (Bcl-2), 1.53 (Mcl-1) | [7] |

Experimental Protocols

Accurate quantification and analysis of indole derivatives are crucial for understanding their biological roles. This section provides detailed methodologies for their extraction and analysis from various biological samples.

Extraction of Indole from Bacterial Culture Supernatant

This protocol is adapted from a method used for quantifying indole in E. coli cultures.[8]

Materials:

-

Bacterial culture in liquid broth (e.g., Luria-Bertani or Brain Heart Infusion)

-

Microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

Grow the bacterial culture to the desired cell density (e.g., stationary phase).

-

Transfer 1 mL of the culture to a microcentrifuge tube.

-

Centrifuge the sample at 15,000 rpm for 15 minutes to pellet the bacterial cells.

-

Carefully collect the supernatant, which contains the secreted indole, for immediate analysis or store at -20°C.

Preparation of Tissue Homogenates for Indole Analysis

This protocol provides a general procedure for preparing tissue homogenates suitable for the extraction and analysis of indole derivatives.[5][11][12]

Materials:

-

Tissue sample

-

Ice-cold lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)[11]

-

Homogenizer (e.g., Potter-Elvehjem, Polytron, or bead beater)

-

Microcentrifuge

-

Ice bath

Procedure:

-

Excise the tissue of interest and immediately place it on ice to prevent degradation of analytes.

-

Weigh the tissue and place it in a pre-chilled homogenization tube.

-

Add an appropriate volume of ice-cold lysis buffer (e.g., 900 µL of lysis buffer per 100 mg of tissue).[11]

-

Homogenize the tissue on ice until no visible chunks remain. The duration and intensity of homogenization may need to be optimized for different tissue types.

-

Centrifuge the homogenate at approximately 13,000 xg for 10-15 minutes at 4°C to pellet cellular debris.[11][12]

-

Carefully collect the supernatant, which contains the tissue extract, for further analysis. Store at -80°C if not analyzed immediately.

Quantification of Indole Derivatives by HPLC-MS/MS

This protocol outlines a general workflow for the quantitative analysis of indole derivatives in biological fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][9][10][13][14][15]

Materials:

-

Biological sample (e.g., plasma, urine, tissue homogenate supernatant)

-

Internal standards (e.g., deuterated indole derivatives)

-

Acetonitrile (ACN), ice-cold

-

Formic acid

-

LC-MS/MS system with a C18 reversed-phase column

Sample Preparation (Protein Precipitation for Plasma):

-

To 100 µL of plasma in a microcentrifuge tube, add an appropriate amount of internal standard.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 16,000 xg) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. The exact gradient program needs to be optimized for the specific analytes of interest.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analytes.

-

Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for each indole derivative and internal standard must be determined and optimized. For example, the transition for indole is often m/z 118.1 -> 91.1.[9]

-

Signaling Pathways and Experimental Workflows

Indole derivatives are integral components of complex signaling networks. The following diagrams, generated using Graphviz, illustrate key pathways and a typical experimental workflow.

Tryptophan Metabolism Pathways

The metabolism of tryptophan is a central hub for the production of numerous bioactive indole derivatives. This pathway illustrates the major branches leading to the synthesis of serotonin, kynurenine, and microbially-derived indoles.

Caption: Tryptophan metabolism pathways leading to key indole derivatives.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that is a key target for many indole derivatives. This pathway illustrates the canonical signaling cascade upon ligand binding.[16][17]

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Workflow for Indole Derivative Analysis

This diagram outlines a typical workflow for the analysis of indole derivatives from biological samples, from sample collection to data analysis.

References

- 1. The Indole Pulse: A New Perspective on Indole Signalling in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of aryl hydrocarbon receptor activation using fluorescence-based cell imaging--a high-throughput mechanism-based assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Usi" by Serena Baird, C. Clinton Frazee III et al. [scholarlyexchange.childrensmercy.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. rbm.iqvia.com [rbm.iqvia.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 15. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

The Discovery and Synthesis of 5-Hydroxyindole-3-carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-hydroxyindole-3-carboxylate scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its presence in a variety of biologically active molecules, including those with anti-inflammatory, anti-cancer, and anti-viral properties, has driven extensive research into its discovery and synthesis. This technical guide provides a comprehensive literature review of the core synthetic methodologies for 5-hydroxyindole-3-carboxylates, detailed experimental protocols, and an overview of their biological significance and mechanisms of action.

The Landmark Discovery: The Nenitzescu Indole Synthesis

The primary and most historically significant method for the synthesis of 5-hydroxyindole derivatives is the Nenitzescu indole synthesis, first reported by Costin D. Nenitzescu in 1929.[1][2][3][4][5] This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester (an enamine) to yield a 5-hydroxyindole.[1][4] The reaction was largely overlooked until the 1950s when the biological importance of 5-hydroxyindoles, such as the neurotransmitter serotonin, spurred renewed interest in this synthetic route.[4]

The generally accepted mechanism for the Nenitzescu reaction proceeds through a series of steps:

-

Michael Addition: The enamine performs a nucleophilic attack on the benzoquinone in a Michael-type addition.

-

Tautomerization and Oxidation: The resulting hydroquinone intermediate tautomerizes and is then oxidized, often by the starting benzoquinone, to a quinone intermediate.

-

Cyclization and Dehydration: The enamine nitrogen then attacks a carbonyl group of the quinone, leading to a cyclized intermediate that subsequently undergoes dehydration to form the aromatic 5-hydroxyindole ring.[1][6][7]

// Nodes start [label="Benzoquinone + β-Aminocrotonate", fillcolor="#F1F3F4"]; michael_adduct [label="Michael Adduct\n(Hydroquinone)", fillcolor="#FBBC05"]; quinone_intermediate [label="Quinone Intermediate", fillcolor="#EA4335"]; cyclized_intermediate [label="Cyclized Intermediate", fillcolor="#4285F4"]; product [label="5-Hydroxyindole-3-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> michael_adduct [label="Michael Addition", fontcolor="#5F6368"]; michael_adduct -> quinone_intermediate [label="Oxidation", fontcolor="#5F6368"]; quinone_intermediate -> cyclized_intermediate [label="Nucleophilic Attack\n(Cyclization)", fontcolor="#5F6368"]; cyclized_intermediate -> product [label="Dehydration", fontcolor="#5F6368"]; }

Figure 1: The reaction mechanism of the Nenitzescu indole synthesis.

Variations and Improvements to the Nenitzescu Reaction

While the classical Nenitzescu reaction is robust, it can suffer from low yields and the formation of byproducts.[1] Consequently, several modifications have been developed to improve its efficiency and scope.

-

Lewis Acid Catalysis: The use of Lewis acids, such as zinc chloride (ZnCl₂), has been shown to significantly enhance the reaction rate and yield.[8][9] The Lewis acid is believed to activate the enamine component through complexation, making it more reactive.[8]

-

Solid-Phase Synthesis: A solid-phase variation of the Nenitzescu reaction has been developed, which facilitates purification and allows for the creation of libraries of 5-hydroxyindole derivatives.[1] This method typically involves attaching the enamine component to a solid support, carrying out the reaction with benzoquinone in solution, and then cleaving the desired product from the support.[1]

Alternative Synthetic Routes: Synthesis from Benzyloxyindoles

An alternative approach to the synthesis of hydroxyindole-3-carboxylic acids involves the use of protected starting materials, specifically benzyloxyindoles. This multi-step method offers a different strategy for accessing these valuable compounds.

The general workflow for this synthetic route is as follows:

-

Grignard Reagent Formation: The starting benzyloxyindole is converted into its Grignard reagent.

-

Carboxylation: The Grignard reagent is then reacted with ethyl chloroformate to introduce the carboxylate group at the 3-position.

-

Hydrolysis and Debenzylation: The resulting benzyloxyindole-3-carboxylate is subjected to alkaline hydrolysis to yield the carboxylic acid, followed by catalytic hydrogenation to remove the benzyl protecting group and afford the final 5-hydroxyindole-3-carboxylic acid.

// Nodes start [label="Benzyloxyindole", fillcolor="#F1F3F4"]; grignard [label="Indole Grignard Reagent", fillcolor="#FBBC05"]; carboxylate [label="Benzyloxyindole-3-carboxylate", fillcolor="#EA4335"]; debenzylated [label="5-Hydroxyindole-3-carboxylate", fillcolor="#4285F4"]; final_product [label="5-Hydroxyindole-3-carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> grignard [label="Grignard Formation", fontcolor="#5F6368"]; grignard -> carboxylate [label="Reaction with Ethyl Chloroformate", fontcolor="#5F6368"]; carboxylate -> debenzylated [label="Catalytic Hydrogenation\n(Debenzylation)", fontcolor="#5F6368"]; debenzylated -> final_product [label="Alkaline Hydrolysis", fontcolor="#5F6368"]; }

Figure 2: General workflow for the synthesis of 5-hydroxyindole-3-carboxylic acids from benzyloxyindoles.

Data Presentation: A Comparative Overview of Synthetic Methods

The following tables summarize quantitative data from the literature for the synthesis of 5-hydroxyindole-3-carboxylates, providing a comparative look at the efficiency of different methods and conditions.

Table 1: The Nenitzescu Reaction - Yields and Conditions

| Benzoquinone Derivative | Enamine Derivative | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | None | Acetone | Reflux, 2-4h | 46 | [7] |

| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | ZnCl₂ (8 mol%) | CPME | 40 min | 65 | [10][11] |

| 1,4-Naphthoquinone | Ethyl 3-[(pyridin-2-ylmethyl)amino]but-2-enoate | ZnCl₂ (17 mol%) | CPME | 72h | 20.7 | [12] |

| 1,4-Benzoquinone | Ethyl 3-aminocinnamate | None | Acetic Acid | - | 46 | [7] |

Table 2: Synthesis from Benzyloxyindoles

| Starting Material | Key Reagents | Product | Overall Yield (%) | Reference |

| 5-Benzyloxyindole | 1. EtMgBr, 2. ClCOOEt, 3. H₂, Pd/C, 4. KOH | 5-Hydroxyindole-3-carboxylic acid | High | - |

Experimental Protocols

Protocol 1: Classical Nenitzescu Synthesis of Ethyl 5-Hydroxy-2-methylindole-3-carboxylate

Materials:

-

1,4-Benzoquinone

-

Ethyl 3-aminocrotonate

-

Acetone (reagent grade)

-

Ethyl acetate

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-benzoquinone (1.0 equivalent) in acetone.

-

Addition of Enamine: To the stirred solution, add ethyl 3-aminocrotonate (1.0-1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 5% sodium bicarbonate solution and saturated sodium chloride solution.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Protocol 2: Lewis Acid-Catalyzed Nenitzescu Synthesis

Materials:

-

1,4-Benzoquinone

-

Enamine (e.g., Ethyl 3-aminocrotonate)

-

Lewis Acid (e.g., ZnCl₂)

-

Dichloromethane (or other suitable aprotic solvent)

Procedure:

-

Catalyst and Quinone Solution: In a round-bottom flask with a magnetic stirrer, dissolve the Lewis acid (e.g., 10-100 mol%) and 1,4-benzoquinone (1 equivalent) in the chosen solvent.[8]

-

Enamine Addition: Slowly add the enamine (1 equivalent) to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction and follow a standard aqueous work-up. Purify the product by crystallization or column chromatography.

Biological Significance and Signaling Pathways

5-Hydroxyindole-3-carboxylates have garnered significant attention for their diverse biological activities, particularly as inhibitors of the 5-lipoxygenase (5-LO) pathway and as potential anti-cancer agents.

Inhibition of the 5-Lipoxygenase (5-LO) Pathway

The 5-lipoxygenase pathway is a critical metabolic cascade that converts arachidonic acid into pro-inflammatory leukotrienes.[13][14][15] These lipid mediators are implicated in a range of inflammatory diseases, including asthma and arthritis.[16][17] 5-Hydroxyindole-3-carboxylates have been identified as potent inhibitors of 5-LO, the key enzyme in this pathway.[16]

The mechanism of 5-LO inhibition by these compounds is believed to involve interference with the enzyme's catalytic activity, thereby blocking the production of leukotrienes and mitigating the inflammatory response.[16][17][18][19]

// Nodes phospholipids [label="Membrane Phospholipids", fillcolor="#F1F3F4"]; arachidonic_acid [label="Arachidonic Acid", fillcolor="#FBBC05"]; five_hpete [label="5-HPETE", fillcolor="#EA4335"]; lta4 [label="Leukotriene A4 (LTA4)", fillcolor="#4285F4"]; ltb4 [label="Leukotriene B4 (LTB4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ltc4 [label="Leukotriene C4 (LTC4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; inhibitor [label="5-Hydroxyindole-3-carboxylates", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges phospholipids -> arachidonic_acid [label="cPLA₂", fontcolor="#5F6368"]; arachidonic_acid -> five_hpete [label="5-Lipoxygenase (5-LO)", fontcolor="#5F6368"]; five_hpete -> lta4 [label="5-LO", fontcolor="#5F6368"]; lta4 -> ltb4 [label="LTA4 Hydrolase", fontcolor="#5F6368"]; lta4 -> ltc4 [label="LTC4 Synthase", fontcolor="#5F6368"]; ltb4 -> inflammation; ltc4 -> inflammation; inhibitor -> five_hpete [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; }

Figure 3: The 5-Lipoxygenase (5-LO) signaling pathway and the point of inhibition by 5-hydroxyindole-3-carboxylates.

Anti-Cancer Activity and the Survivin Pathway

Certain 5-hydroxyindole-3-carboxylic acid derivatives have demonstrated promising cytotoxic effects against cancer cell lines, particularly breast cancer.[20][21][22] One of the proposed mechanisms of action involves the inhibition of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[20][22][23][24]

Survivin is overexpressed in many cancers and plays a dual role in promoting tumorigenesis by inhibiting apoptosis and regulating cell division.[20][25] By inhibiting survivin, 5-hydroxyindole derivatives can promote apoptosis in cancer cells, leading to a reduction in tumor growth.[23][26][27][28][29] The signaling pathways that regulate survivin expression, such as the PI3K/AKT pathway, are therefore attractive targets for therapeutic intervention.[21][22]

// Nodes growth_factors [label="Growth Factors (e.g., HER2/EGFR)", fillcolor="#F1F3F4"]; pi3k_akt [label="PI3K/AKT Pathway", fillcolor="#FBBC05"]; survivin [label="Survivin Expression", fillcolor="#EA4335"]; caspase_inhibition [label="Inhibition of Caspases", fillcolor="#4285F4"]; apoptosis_inhibition [label="Inhibition of Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; tumor_growth [label="Tumor Growth", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; inhibitor [label="5-Hydroxyindole Derivatives", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges growth_factors -> pi3k_akt [label="Activation", fontcolor="#5F6368"]; pi3k_akt -> survivin [label="Upregulation", fontcolor="#5F6368"]; survivin -> caspase_inhibition; caspase_inhibition -> apoptosis_inhibition; apoptosis_inhibition -> tumor_growth; inhibitor -> survivin [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; }

Figure 4: Simplified representation of the survivin signaling pathway in cancer and its inhibition by 5-hydroxyindole derivatives.

Spectroscopic Data of a Representative Compound: Ethyl 5-hydroxy-2-methylindole-3-carboxylate

Table 3: Spectroscopic Data for Ethyl 5-hydroxy-2-methylindole-3-carboxylate

| Technique | Data | Reference |

| ¹H NMR | See reference for spectrum | [30][31] |

| ¹³C NMR | See reference for spectrum | [31][32] |

| Mass Spec. | The mass spectra of hydroxyindole-3-carboxylic acids show characteristic fragmentation patterns. For the 5-hydroxy isomer, a primary fragmentation is the loss of a hydroxyl radical (•OH). | [33][34][35][36] |

Conclusion